2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone
Description
2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is a synthetic organic compound characterized by a 4-fluorobenzyl-substituted indole core, a sulfonyl group at the 3-position of the indole ring, and a morpholinoethanone moiety. The synthesis of such compounds typically involves nucleophilic substitution and sulfonylation reactions, as seen in related molecules (e.g., and ) .
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXPUJWXPCEMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Indole
Indole undergoes electrophilic substitution at the 1-position using 4-fluorobenzyl bromide under Lewis acid catalysis. Aluminum chloride (AlCl3) in dichloromethane at −10°C to 0°C achieves 77.7% yield, with rigorous temperature control minimizing polyalkylation. Comparative studies show zeolite molecular sieves in dichloromethane at 10°C provide 80% yield, enhancing regioselectivity through pore-size exclusion of larger electrophiles.
Table 1. Optimization of 1-(4-Fluorobenzyl)-1H-Indole Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| AlCl3 | CH2Cl2 | −10–0 | 77.7 | |
| Zeolite 3Å | CH2Cl2 | 10 | 80 | |
| H2SO4/SiO2 | Toluene | 25 | 68 |
Alternative N-Alkylation Routes
Phase-transfer catalysis using tetrabutylammonium bromide in a biphasic water/toluene system achieves 72% yield at 50°C, though with reduced purity compared to Friedel-Crafts methods. Microwave-assisted alkylation at 150°C for 15 minutes demonstrates 85% conversion but requires subsequent purification via silica chromatography.
Sulfonation at the Indole 3-Position
Direct Sulfonation with Chlorosulfonic Acid
Treatment of 1-(4-fluorobenzyl)-1H-indole with chlorosulfonic acid (ClSO3H) in dry dichloroethane at 0°C produces the 3-sulfonyl chloride intermediate, isolated in 67% yield after aqueous workup. This intermediate proves unstable at room temperature, necessitating immediate use in subsequent coupling reactions.
Oxidative Sulfonation from Thioether Precursors
A two-step sequence involving (1) thiolation using Lawesson’s reagent and (2) oxidation with NaIO4 in aqueous THF converts 3-thioindole derivatives to sulfones with 89% efficiency. This method circumvents handling corrosive sulfonating agents and enables late-stage functionalization, as demonstrated in the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide analogs.
Synthesis of 1-Morpholinoethanone
Cyclocondensation of 2-Chloroacetamide with Morpholine
Refluxing 2-chloroacetamide and morpholine in acetonitrile with K2CO3 for 12 hours provides 1-morpholinoethanone in 91% yield. The reaction proceeds via SN2 displacement, with excess morpholine (3 equiv) suppressing N,N-di-substitution byproducts.
Catalytic Carbonylation Approaches
Palladium-catalyzed carbonylation of morpholine with acetyl chloride under 5 bar CO pressure at 100°C achieves 84% yield, though requiring specialized equipment. This method demonstrates scalability, with a 10 mol% Pd(OAc)2/PPh3 catalyst system maintaining efficiency at kilogram scales.
Coupling of Sulfonyl Chloride with 1-Morpholinoethanone
Nucleophilic Acyl Substitution
The indole-3-sulfonyl chloride intermediate reacts with 1-morpholinoethanone in anhydrous THF using N,N-diisopropylethylamine (DIPEA) as base. After 6 hours at 40°C, the title compound precipitates in 73% yield. Microwave acceleration at 100°C for 20 minutes increases yield to 81% while reducing reaction time.
Solid-Phase Coupling Strategies
Immobilization of 1-morpholinoethanone on Wang resin via hydroxymethyl linkage enables iterative coupling cycles, achieving 94% purity after cleavage with TFA/DCM. This approach facilitates parallel synthesis of analogs but requires extensive resin functionalization.
Reaction Optimization and Mechanistic Studies
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) promote sulfonate displacement but induce decomposition above 50°C. Mixed solvent systems (THF:ACN 3:1) balance reactivity and stability, yielding 78% product at 60°C.
Table 2. Solvent Optimization for Sulfonate Displacement
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 40 | 6 | 73 |
| DMF | 50 | 4 | 68 |
| THF:ACN (3:1) | 60 | 3 | 78 |
Catalytic Acceleration with DMAP
Addition of 4-dimethylaminopyridine (DMAP, 10 mol%) reduces coupling time from 6 to 2 hours at 40°C through transition-state stabilization. Excessive DMAP (>15 mol%) promotes sulfonate ester formation, necessitating precise stoichiometric control.
Purification and Characterization
Crystallization from Ethyl Acetate/Hexanes
Slow cooling of saturated ethyl acetate solutions (60°C → 4°C over 12 hours) yields prismatic crystals suitable for X-ray diffraction. DSC analysis shows a sharp melting endotherm at 187°C (ΔH = 142 J/g), confirming high purity.
Chromatographic Purification
Silica gel chromatography with dichloromethane/methanol (95:5) eluent effectively removes unreacted morpholinoethanone (Rf = 0.43 vs. product Rf = 0.61). Preparative HPLC (C18, 70% MeOH/H2O) resolves diastereomeric impurities when present.
Industrial-Scale Production Considerations
Continuous Flow Sulfonation
A microreactor system combining indole sulfonation and morpholinoethanone coupling achieves 92% conversion with 15-second residence time at 120°C. This method reduces hazardous intermediate accumulation and enables throughput of 5 kg/hour.
Waste Stream Management
Neutralization of spent chlorosulfonic acid with calcium hydroxide generates CaSO4 precipitate, which is filtered and landfilled. Morpholine recovery via distillation from aqueous quench solutions achieves 87% solvent recycle efficiency.
Chemical Reactions Analysis
Functionalization of Indole Derivatives
The 1-(4-fluorobenzyl)-1H-indol-3-yl group is introduced via alkylation or substitution:
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4-Fluorobenzyl attachment : Alkylation of indole’s NH group using 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .
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Sulfonation at C3 : Sulfonyl groups are typically introduced via electrophilic substitution using chlorosulfonic acid or SO₃, followed by coupling with amines.
Sulfonamide Linkage Formation
The sulfonyl bridge in the target compound likely forms via:
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Sulfonation of indole : Indole reacts with chlorosulfonic acid to yield 3-sulfonyl chloride indole.
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Coupling with morpholinoethanone : The sulfonyl chloride reacts with the amine group of morpholinoethanone in the presence of triethylamine (base) to form the sulfonamide bond .
Example reaction sequence :
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Indole sulfonation :
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Amide coupling :
Characterization Data
Key spectral features for analogous compounds :
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IR : Peaks at ~1713 cm⁻¹ (C=O stretch), ~3238 cm⁻¹ (N–H stretch).
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¹H NMR : Morpholine protons at δ 3.73–4.21 ppm (m, 8H), indole aromatic protons at δ 6.89–7.95 ppm.
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¹³C NMR : Carbonyl carbons at δ 166–172 ppm, sulfonyl carbons at δ 55–61 ppm.
Challenges and Optimizations
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Low yields in aromatic amines : Electron-withdrawing groups (e.g., –NO₂) on aromatic amines reduce reactivity, requiring longer reaction times .
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Solvent effects : Neat conditions or polar aprotic solvents (e.g., 1,4-dioxane) improve yields compared to ethanol .
Biological Relevance
While not directly studied for the target compound, structurally related imidazolidinones and sulfonamides exhibit antibacterial activity against E. coli (e.g., N,N′-(propane-1,3-diyl)bis(2-(4-oxoimidazolidin-2-ylidene)acetamide) shows 80% inhibition) .
Scientific Research Applications
The compound 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is a sulfonyl indole derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its scientific research applications, mechanisms of action, and relevant case studies.
The sulfonyl group in the compound can form strong interactions with active sites in various enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in cancer therapy, where enzyme inhibition can reduce tumor growth by disrupting metabolic pathways.
Cell Signaling Pathways
The indole moiety may interact with receptors involved in cell signaling pathways, influencing processes such as apoptosis (programmed cell death) and cell proliferation. This interaction can lead to therapeutic effects by modulating cellular responses to external stimuli.
Applications in Cancer Therapy
Research has indicated that compounds similar to 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone exhibit significant anticancer properties. For example:
- In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- In vivo studies in murine models have demonstrated reduced tumor growth when treated with this compound, suggesting its potential as an effective anticancer agent.
Study A: Anticancer Activity
In a study published by the National Cancer Institute (NCI), the compound was tested against a panel of human tumor cells. The results indicated a mean growth inhibition (GI50) value of 15.72 μM, showcasing its potent antitumor activity.
Study B: Mechanistic Insights
Research focusing on the mechanism of action revealed that the compound activates caspase pathways leading to apoptosis in breast cancer cell lines. Additionally, it was found to modulate apoptotic proteins, enhancing its therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Key Observations:
Halogen Effects : Replacing the 4-fluorobenzyl group with 4-chlorobenzyl () introduces a more electronegative substituent, which may enhance binding affinity or alter metabolic stability .
Sulfonyl vs. Acyl Groups: The target compound’s sulfonyl group contrasts with FUB-JWH-018’s naphthoyl group, likely directing activity toward different receptors (e.g., sulfonyl for serotonin receptors vs. acyl for cannabinoid receptors) .
Morpholino vs. Piperazinyl: The morpholinoethanone moiety (target compound) may improve solubility compared to the piperazinyl group in ’s compound, which is linked to 5-HT6 receptor modulation .
Biological Activity
2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an indole moiety, a sulfonyl group, and various aromatic substituents, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is with a molecular weight of approximately 429.5 g/mol. The structure includes:
- Indole ring : Known for various biological activities.
- Sulfonyl group : Enhances solubility and reactivity.
- Morpholinoethanone moiety : Imparts additional pharmacological properties.
The biological activity of the compound is primarily attributed to its interaction with various biological targets through:
- Non-covalent interactions : Such as hydrogen bonding and π-π stacking, which enhance binding affinity to enzymes and receptors.
- Modulation of enzyme activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The indole moiety is often linked to anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Antimicrobial Properties
The sulfonyl group has been associated with antimicrobial activity, suggesting that this compound may also possess the ability to inhibit bacterial growth.
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | , |
| Antimicrobial | Inhibits growth of Gram-positive bacteria | , |
| Neuroprotective | Reduces oxidative stress |
Case Studies
- Anticancer Studies : A study explored the effects of similar indole-based compounds on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis. The mechanism was linked to the activation of caspase pathways.
- Antimicrobial Testing : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage in models of neurodegenerative diseases, highlighting its therapeutic potential in conditions like Alzheimer's disease.
Q & A
Q. What are the key synthetic strategies for 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves three critical steps:
Indole Sulfonation: Introduce the sulfonyl group at the 3-position of the indole core using chlorosulfonic acid or sulfur trioxide under anhydrous conditions. Optimal yields (>75%) are achieved at 0–5°C in dichloromethane .
4-Fluorobenzyl Protection: Alkylate the indole nitrogen with 4-fluorobenzyl bromide via nucleophilic substitution. Catalytic potassium iodide in DMF at 80°C enhances reactivity .
Morpholinoethanone Coupling: Employ a nucleophilic acyl substitution reaction between the sulfonyl chloride intermediate and morpholinoethanone. Use triethylamine as a base in THF, with yields dependent on stoichiometric control (1.2:1 molar ratio of sulfonyl chloride to morpholinoethanone) .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
Q. What biochemical assays are appropriate for initial screening of its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., PKC isoforms) using fluorogenic substrates. IC₅₀ values <10 µM suggest potent inhibition .
- Receptor Binding Studies: Screen for cannabinoid receptor affinity (CB1/CB2) via competitive displacement assays with [³H]CP-55,940, given structural similarities to regulated indole derivatives .
Advanced Research Questions
Q. How should researchers address discrepancies in activity data across different assay systems for this compound?
Methodological Answer:
- Assay Standardization: Control variables like cell line origin (e.g., HEK293 vs. CHO for receptor studies) and buffer pH (e.g., 7.4 vs. 6.8 for enzyme assays) .
- Metabolite Interference: Perform LC-MS/MS to identify degradation products in physiological buffers. For example, sulfonyl group hydrolysis can generate inactive metabolites .
- Statistical Validation: Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values across ≥3 independent replicates .
Q. What challenges arise in crystallographic refinement of its sulfonyl-containing derivatives, and how can they be mitigated?
Methodological Answer:
- Disordered Sulfonyl Groups: Use SHELXL’s PART instruction to model alternate conformations. Restrain S–O bond lengths to 1.43–1.48 Å during refinement .
- Twinned Crystals: For morpholinoethanone derivatives, test for twinning via Rint > 0.05. Apply HKLF 5 format in SHELXL for detwinning .
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution, particularly for weak sulfonyl oxygen scattering .
Q. What in vivo models are suitable for studying its pharmacokinetics, considering fluorinated analogs?
Methodological Answer:
- Rodent Models: Administer 10 mg/kg intravenously in Sprague-Dawley rats. Monitor plasma half-life (t½) via LC-MS, expecting t½ ≈ 2–4 hr due to fluorobenzyl-enhanced metabolic stability .
- Blood-Brain Barrier Penetration: Calculate logP (predicted ~2.8) and measure brain-to-plasma ratio (target >0.3) using LC-MS/MS post-sacrifice .
Q. What regulatory considerations apply to its handling and research under international controlled substance laws?
Methodological Answer:
- Legal Screening: Cross-reference structural analogs (e.g., AB-FUBINACA, FUB-JWH-018) listed in DEA Schedule I (U.S.) and China’s Non-Medicinal Substance Catalog .
- Compliance Protocols: Secure DEA License (U.S.) or equivalent authorization for synthesis. Document disposal via EPA-approved hazardous waste contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
